molecular formula C13H18O3 B1205074 3,5-Diisopropylsalicylic acid CAS No. 2215-21-6

3,5-Diisopropylsalicylic acid

Cat. No. B1205074
CAS RN: 2215-21-6
M. Wt: 222.28 g/mol
InChI Key: XUFUYOGWFZSHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-diisopropylsalicylic acid and its derivatives often involves strategies that are aimed at modifying the salicylic acid backbone to introduce isopropyl groups at specific positions. For instance, the synthesis of related compounds such as 3,5-dinitrosalicylic acid and its derivatives involves detailed organic synthesis techniques, indicating that similar methodologies may be applicable for synthesizing 3,5-diisopropylsalicylic acid derivatives (Chidambaram et al., 1991).

Molecular Structure Analysis

The molecular structure of 3,5-diisopropylsalicylic acid derivatives is characterized by X-ray diffraction methods, revealing detailed geometry around the carboxylate and isopropyl groups. For instance, binuclear copper(II) complexes with 3,5-diisopropylsalicylic acid show a centrosymmetric structure, indicating the potential for complex formation and the spatial arrangement of the isopropyl groups (G. Morgant et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 3,5-diisopropylsalicylic acid derivatives demonstrate the compound's reactivity and interaction with metal ions, as seen in the formation of metal complexes. These reactions not only highlight the compound's ability to act as a ligand but also its potential anti-inflammatory and anticonvulsant activities, as shown in studies of copper(II) complexes (G. Morgant et al., 2000).

Physical Properties Analysis

The physical properties of 3,5-diisopropylsalicylic acid derivatives, such as solubility and crystallinity, are crucial for understanding their behavior in various solvents and applications. Research on similar compounds provides insights into how structural modifications, like the introduction of isopropyl groups, can affect these properties, influencing their utility in chemical synthesis and materials science.

Chemical Properties Analysis

The chemical properties of 3,5-diisopropylsalicylic acid, such as acidity, reactivity with metal ions, and ability to form complexes, are central to its applications in coordination chemistry and potentially in medicinal chemistry. Studies on its derivatives with copper(II) highlight the compound's role in forming structurally diverse complexes with significant biological activity (G. Morgant et al., 2000).

Scientific Research Applications

Organometallic Chemistry

3,5-Diisopropylsalicylic acid (DIPSA) has been studied for its interaction with organometallic compounds. A research by Prabusankar and Murugavel (2004) demonstrated that DIPSA reacts with [nBu2Sn(O)] in benzene, leading to the formation of stannoxane with a cyclic hexameric structure. This illustrates DIPSA's role in forming complex organometallic structures with potential applications in materials science and catalysis (Prabusankar & Murugavel, 2004).

Crystallography and Coordination Chemistry

DIPSA has been used in the synthesis of binuclear copper(II) complexes, which were analyzed through single crystal X-ray diffraction methods. Morgant et al. (2000) explored these complexes for their anti-inflammatory activity and anticonvulsant activities, highlighting DIPSA's role in forming bioactive metal complexes (Morgant et al., 2000).

Spectroscopy and Computational Chemistry

The spectroscopic properties of DIPSA derivatives have been a subject of study. Balachandran, Rajeswari, and Lalitha (2012) investigated 3,5-dibromosalicylic acid (a derivative of DIPSA) using various spectroscopic techniques and computational analyses, revealing insights into the molecular structure and behavior of DIPSA derivatives (Balachandran, Rajeswari, & Lalitha, 2012).

Bioinorganic Chemistry

Brumas, Miche, and fiallo (2007) investigated the interaction between copper(II) and DIPSA in physiological conditions, providing insights into the potential biomedical applications of DIPSA in modulating copper(II) interactions in biological systems (Brumas, Miche, & fiallo, 2007).

Protein Interaction Studies

Greenaway et al. (2004) studied the interaction between the copper(II) complex of DIPSA and human serum albumin (HSA). Their research helps in understanding the transport mechanism of DIPSA complexes in vivo, which is significant in the context of drug delivery and pharmacokinetics (Greenaway et al., 2004).

Biomedical Research

Homoncik et al. (2003) examined the effect of DIPSA and its calcium(II) complex on thrombin-induced platelet P-selectin expression. Their findings contribute to the understanding of DIPSA’s role in modulating platelet activity, relevant in the treatment of blood-clotting disorders (Homoncik et al., 2003).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The global 3,5-Diisopropylsalicylic acid market size is expected to gain market growth in the forecast period of 2023 to 2028 .

properties

IUPAC Name

2-hydroxy-3,5-di(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16/h5-8,14H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFUYOGWFZSHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062257
Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Diisopropylsalicylic acid

CAS RN

2215-21-6
Record name 3,5-Diisopropylsalicylic acid
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Record name 3,5-Diisopropylsalicylic acid
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Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Record name Benzoic acid, 2-hydroxy-3,5-bis(1-methylethyl)-
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Record name 3,5-diisopropylsalicylic acid
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Record name 3,5-DIISOPROPYLSALICYLIC ACID
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Synthesis routes and methods

Procedure details

Salicylic acid (0.67 m) was alkylated with 1.33 m isopropanol using 3.3 m concentrated sulphuric acid as catalyst at 70°C for six hours, to give 2-hydroxy-3,5-diisopropyl benzoic acid (m.p. 113°-116°C) in 40% yield. This was esterified to form the methyl ester and converted into its hydrazide using hydrate in aqueous ethanol. The hydrazide had a melting point of 111°-113°C and the following elemental analysis by weight:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
FT Greenaway, LJ Norris, JRJ Sorenson - Inorganica chimica acta, 1988 - Elsevier
Several copper(II) complexes of 3,5-diisopropylsalicylic acid and a variety of ligating solvents have been prepared and studied by elemental analysis, and by infrared, electronic, and …
Number of citations: 56 www.sciencedirect.com
V Brumas, H Miche, M Fiallo - Journal of inorganic biochemistry, 2007 - Elsevier
The purpose of this study was to identify the low molecular mass complexes formed between copper(II) and 3,5-diisopropylsalycilic acid (Dips) in physiological conditions. Copper(II)–…
Number of citations: 13 www.sciencedirect.com
JR Zheng, N Ren, JJ Zhang, DH Zhang, LZ Yan… - Thermochimica acta, 2012 - Elsevier
Four lanthanide complexes with a general formula [Ln (3, 5-Dipr-2-OHBA) 3 (phen)] 2 (Ln= La (1), Nd (2), Eu (3) and Tb (4); 3, 5-Dipr-2-OHBA= 3, 5-diisopropylsalicylate; phen= 1, 10-…
Number of citations: 17 www.sciencedirect.com
JR Zheng, N Ren, JJ Zhang, DH Zhang… - Journal of Chemical & …, 2012 - ACS Publications
Two novel complexes ([Ln(3,5-Dipr-2-OHBA) 3 (phen)] 2 (Ln = Dy(1), Yb(2); 3,5-Dipr-2-OHBA = 3,5-diisopropylsalicylic acid; phen = 1,10-phenanthroline)) were synthesized and …
Number of citations: 9 pubs.acs.org
JS Preston, AC Du Preez - Journal of Chemical Technology & …, 1994 - Wiley Online Library
Neutral organophosphorus compounds containing a phosphoryl or thiophosphoryl group were found to cause appreciable synergistic shifts in the pH 50 values for the extraction of the …
Number of citations: 26 onlinelibrary.wiley.com
MV Chidambaram, CE Epperson… - Journal of Labelled …, 1991 - Wiley Online Library
The synthesis of 3,5‐diisopropyl[carboxy‐ 14 C]salicylic acid was achieved via Kolbe‐Schmitt carboxylation of potassium 2,4‐diisopropylphenolate. The yield of this acid was 81% …
G Morgant, B Viossat, JC Daran… - Journal of inorganic …, 1998 - Elsevier
Dimethylsulfoxide (DMSO) formed a ternary complex when mixed with a Zn-3,5-diisopropylsalicylate complex of unknown structure. The structure of this new ternary complex was …
Number of citations: 17 www.sciencedirect.com
TD Henderson, RD Henderson, HJ Irving… - …, 1995 - Springer
Survival and changes in body mass of whole-body irradiated mice were determined to examine the radiorecovery and prophylactic-treatment efficacies of manganese(lIl) 2 (ll)(μ 3 -O)(μ-…
Number of citations: 5 link.springer.com
HJ Irving, MA Wear, H Simmons, LG Tipton… - …, 1996 - Springer
Manganese(III) 2 (II)(μ 3 -O))(3,5-diisopropylsalicylate) 6 [Mn 3 (O)(3,5-DIPS) 6 ] and iron(III)(3,5-diisopropylsalicylate) 3 [Fe(3,5-DIPS) 3 ] were used to treat LD 100/30 irradiated mice …
Number of citations: 3 link.springer.com
JS Preston, AC du Preez - Solvent Extraction and Ion Exchange, 1995 - Taylor & Francis
Neutral organophosphorus compounds containing a phosphoryl donor group were found to cause synergistic shifts in the extraction of neodymium(III) and erbium(III) from chloride …
Number of citations: 13 www.tandfonline.com

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